CRAC inhibitor 44
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRAC inhibitor 44 is a potent and selective inhibitor of calcium release-activated calcium (CRAC) ion channels. These channels play a crucial role in regulating calcium influx in various cell types, particularly in immune cells. By inhibiting CRAC channels, this compound can modulate calcium-dependent signaling pathways, making it a valuable tool in both research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRAC inhibitor 44 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a vinyl phenyl compound, followed by various functional group modifications to achieve the desired structure. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
CRAC inhibitor 44 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
These derivatives can be further studied for their biological activity and potential therapeutic uses .
Scientific Research Applications
CRAC inhibitor 44 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study calcium-dependent signaling pathways and the role of CRAC channels in various chemical processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CRAC channels.
Mechanism of Action
CRAC inhibitor 44 exerts its effects by selectively inhibiting CRAC ion channels, which are composed of ORAI proteins. These channels are activated by stromal interaction molecules (STIM) in response to calcium store depletion in the endoplasmic reticulum. By blocking the interaction between STIM and ORAI, this compound prevents calcium influx, thereby modulating downstream signaling pathways and cellular responses .
Comparison with Similar Compounds
CRAC inhibitor 44 is unique in its high selectivity and potency compared to other CRAC channel inhibitors. Similar compounds include:
GSK series inhibitors: A group of CRAC channel inhibitors with varying degrees of selectivity and potency.
Synta 6620: A relatively specific CRAC channel inhibitor with clinical potential.
This compound stands out due to its superior selectivity and effectiveness in modulating calcium-dependent signaling pathways, making it a valuable tool in both research and therapeutic contexts .
Biological Activity
CRAC (Calcium Release-Activated Calcium) channels are pivotal in regulating intracellular calcium levels, influencing various physiological processes such as immune responses, muscle contraction, and neuronal signaling. The compound CRAC inhibitor 44 is part of a broader class of CRAC inhibitors that target these channels to modulate calcium signaling in various pathological conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications based on recent research findings.
CRAC channels are primarily composed of Orai proteins and are activated by the depletion of calcium in the endoplasmic reticulum (ER). Upon activation, these channels facilitate the influx of extracellular calcium ions into the cytoplasm, which is crucial for numerous cellular functions. This compound functions by directly blocking the Orai channel or interfering with its interaction with STIM proteins, thereby inhibiting store-operated calcium entry (SOCE) . This inhibition can lead to reduced calcium influx and altered cellular responses.
Biological Activity and Efficacy
Recent studies have demonstrated that this compound exhibits significant biological activity across various cell types:
- Immune Cells : In rheumatoid arthritis (RA) models, CRAC inhibitors have been shown to suppress the production of pro-inflammatory cytokines and autoantibodies from B cells. For instance, treatment with this compound resulted in a marked decrease in IgG and IgM secretion from activated B cells . This suggests a potential therapeutic application in autoimmune diseases.
- Cancer Cells : The role of CRAC channels in cancer has been extensively studied. Inhibiting these channels can reduce cancer cell proliferation and migration. Studies indicate that this compound may help in mitigating tumor growth by disrupting calcium-dependent signaling pathways essential for cancer cell survival .
- Neuronal Activity : Research has also explored the effects of CRAC inhibitors on neuronal cells, particularly in neurodegenerative diseases like Parkinson's disease. Inhibition of CRAC channels has been associated with reduced neuroinflammation and improved neuronal survival .
Case Studies
- Rheumatoid Arthritis : A study involving peripheral blood mononuclear cells from RA patients demonstrated that treatment with this compound significantly inhibited CD4+ T cell proliferation and reduced the secretion of inflammatory mediators such as IL-6 and MCP-1. The results indicated a strong correlation between CRAC channel inhibition and decreased disease activity scores in patients .
- Pancreatitis : Another investigation focused on pancreatic acinar cells revealed that micromolar concentrations of this compound could effectively reduce pathological calcium spikes induced by secretagogues like acetylcholine (ACh). This reduction was associated with decreased cellular damage and improved cellular function under stress conditions .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound across different studies:
Study Focus | Cell Type | Outcome | Concentration Used |
---|---|---|---|
Immune Response | B Cells (RA Patients) | Decreased IgG/IgM secretion; inhibited CD4+ T cell proliferation | 10 μg/ml - 30 μg/ml |
Cancer Proliferation | Cancer Cell Lines | Reduced cell proliferation; inhibited migration | IC50 ~ 1 μM |
Neuroinflammation | Neuronal Cells | Decreased inflammation; improved neuronal survival | Not specified |
Pancreatic Function | Pancreatic Acinar Cells | Reduced pathological Ca2+ spikes; improved cellular function under stress | Micromolar range |
Safety and Toxicity Considerations
While CRAC inhibitors like compound 44 show promise in therapeutic applications, safety profiles must be carefully evaluated. Some studies have indicated potential toxicity associated with prolonged use, particularly concerning immune function modulation . Therefore, ongoing clinical trials aim to establish the safety and efficacy balance for potential therapeutic use.
Properties
Molecular Formula |
C22H19F2N3OS |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2,6-difluoro-N-[4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H19F2N3OS/c1-14-9-11-27(22-25-10-12-29-22)13-17(14)15-5-7-16(8-6-15)26-21(28)20-18(23)3-2-4-19(20)24/h2-8,10,12H,9,11,13H2,1H3,(H,26,28) |
InChI Key |
FGGBQDLVIIWCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(CC1)C2=NC=CS2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.